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Compound of Interest

Compound Name: MRT-10

Cat. No.: B1662636 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
MRT-10 is a potent and selective small molecule antagonist of the Smoothened (Smo)

receptor, a key component of the Hedgehog (Hh) signaling pathway. Identified through virtual

screening, this acylthiourea derivative serves as a valuable tool for investigating Hh pathway-

dependent processes and holds potential as a therapeutic agent in oncology. This guide

provides a comprehensive overview of the technical information available for MRT-10, including

its chemical properties, mechanism of action, in vitro biological activity, and the experimental

protocols utilized for its characterization.

Chemical and Physical Properties
MRT-10, with the CAS number 330829-30-6, is chemically defined as N-[--INVALID-LINK--

methyl]-3,4,5-trimethoxybenzamide. Its molecular formula is C24H23N3O5S, corresponding to

a molecular weight of 465.52 g/mol .
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Property Value

CAS Number 330829-30-6

IUPAC Name

N-[[[3-

(benzoylamino)phenyl]amino]thioxomethyl]-3,4,

5-trimethoxy-benzamide

Molecular Formula C24H23N3O5S

Molecular Weight 465.52 g/mol

Appearance Solid

Purity Typically >98%

Solubility Soluble in DMSO

Mechanism of Action: Targeting the Hedgehog
Signaling Pathway
MRT-10 functions as a direct antagonist of the Smoothened (Smo) receptor, a seven-

transmembrane protein crucial for the activation of the Hedgehog signaling cascade. In the

canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its

receptor Patched (Ptch) alleviates the inhibition of Smo. This allows Smo to transduce the

signal downstream, ultimately leading to the activation of Gli transcription factors and the

expression of Hh target genes.

MRT-10 exerts its inhibitory effect by binding to the Smo receptor, preventing its activation.[1] It

has been shown to act as an inverse agonist, capable of suppressing the constitutive activity of

Smo.[2] Competitive binding assays have demonstrated that MRT-10 binds to the same site on

the Smo receptor as Bodipy-cyclopamine, a well-characterized Smo antagonist.

Signaling Pathway Diagram
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Figure 1. Simplified Hedgehog signaling pathway and the antagonistic action of MRT-10 on the

Smoothened receptor.

In Vitro Biological Activity
The inhibitory activity of MRT-10 on the Hedgehog pathway has been quantified through

various cell-based assays. The half-maximal inhibitory concentrations (IC50) demonstrate its

potency as a Smo antagonist.
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Assay Type Cell Line Description IC50 (µM)

ShhN-induced Gli

Luciferase Reporter

Assay

Shh-light2

Measures the

inhibition of Sonic

Hedgehog (ShhN)-

induced transcriptional

activity of the Gli

promoter.[2]

0.64[2]

Bodipy-cyclopamine

Binding Assay

HEK293 cells

expressing mouse

Smo

Quantifies the

displacement of a

fluorescently labeled

cyclopamine analog

from the Smoothened

receptor.

0.5

SAG-induced Alkaline

Phosphatase Activity
C3H10T1/2 cells

Assesses the

inhibition of

Smoothened agonist

(SAG)-induced

differentiation of

mesenchymal stem

cells into osteoblasts.

0.90

Smo-induced IP

Accumulation
HEK293 cells

Measures the

inhibition of Smo-

mediated inositol

phosphate

accumulation, a non-

transcriptional readout

of Smo activation.

2.5

Experimental Protocols
Detailed methodologies for the key in vitro assays are crucial for the replication and extension

of these findings.

ShhN-induced Gli Luciferase Reporter Assay
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This assay quantifies the activity of the Hedgehog pathway by measuring the expression of a

luciferase reporter gene under the control of a Gli-responsive promoter.

Workflow Diagram:
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Experimental Workflow

Seed Shh-light2 cells in a 96-well plate

Incubate cells for 24 hours

Treat cells with varying concentrations of MRT-10

Add Sonic Hedgehog (ShhN) to induce pathway activation

Incubate for an additional 40 hours

Lyse cells and add luciferase substrate

Measure luminescence using a plate reader

Calculate IC50 values
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Figure 2. Workflow for the ShhN-induced Gli Luciferase Reporter Assay.
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Methodology:

Cell Culture: Shh-light2 cells, which are NIH/3T3 cells stably transfected with a Gli-

responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control,

are cultured in DMEM supplemented with 10% fetal bovine serum and appropriate

antibiotics.

Assay Procedure:

Cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well.

After 24 hours, the medium is replaced with low-serum medium (e.g., 0.5% FBS).

MRT-10 is added to the wells at various concentrations, typically in a serial dilution.

Recombinant N-terminal Sonic Hedgehog (ShhN) is added to a final concentration of

approximately 3 nM to stimulate the Hh pathway.

The plates are incubated for 40 hours at 37°C.

Data Analysis:

Cell lysis buffer is added, followed by the luciferase substrate.

Luminescence is measured using a microplate luminometer.

The ratio of firefly to Renilla luciferase activity is calculated to normalize for cell viability.

IC50 values are determined by fitting the dose-response data to a four-parameter logistic

equation.

Bodipy-cyclopamine Binding Assay
This competitive binding assay determines the ability of MRT-10 to displace a fluorescently

labeled cyclopamine derivative from the Smoothened receptor.

Methodology:
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Cell Culture: HEK293 cells are transiently or stably transfected with a plasmid encoding for

the mouse or human Smoothened receptor.

Assay Procedure:

Transfected cells are seeded in a suitable plate format.

Cells are incubated with a fixed concentration of Bodipy-cyclopamine (typically 5-10 nM).

MRT-10 is added at a range of concentrations.

The incubation is carried out for a defined period (e.g., 2-4 hours) at room temperature or

37°C.

Data Analysis:

After incubation, cells are washed to remove unbound ligand.

The fluorescence intensity is measured using a fluorescence plate reader or a flow

cytometer.

The percentage of inhibition of Bodipy-cyclopamine binding is calculated for each

concentration of MRT-10.

IC50 values are determined from the resulting dose-response curve.

SAG-induced Alkaline Phosphatase Activity Assay
This assay assesses the functional consequence of Smoothened inhibition by measuring the

differentiation of mesenchymal stem cells into osteoblasts, a process dependent on Hh

signaling.

Methodology:

Cell Culture: C3H10T1/2 cells, a mouse embryonic fibroblast cell line with multipotent

differentiation potential, are used.

Assay Procedure:
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Cells are seeded in 96-well plates.

After cell attachment, the medium is replaced with differentiation medium.

MRT-10 is added at various concentrations.

Smoothened agonist (SAG), typically at a concentration of 100 nM, is added to induce

osteoblast differentiation.

The cells are incubated for an extended period, usually 4-6 days, with medium changes as

required.

Data Analysis:

Alkaline phosphatase activity, a marker of osteoblast differentiation, is measured using a

colorimetric or fluorometric substrate (e.g., p-nitrophenyl phosphate).

The absorbance or fluorescence is read on a plate reader.

IC50 values are calculated from the dose-response curve of alkaline phosphatase activity

versus MRT-10 concentration.

Synthesis
The synthesis of MRT-10 involves the reaction of 3-benzoylaminophenyl isothiocyanate with

3,4,5-trimethoxybenzamide. The isothiocyanate intermediate can be prepared from 3-amino-N-

phenylbenzamide.

Synthesis Workflow Diagram:
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Synthetic Route
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Figure 3. A potential synthetic workflow for MRT-10.

General Procedure: A detailed, step-by-step protocol for the synthesis of MRT-10 is not publicly

available in the primary literature. However, a general approach based on the synthesis of

similar acylthiourea derivatives can be outlined:

Preparation of 3-Benzoylaminophenyl isothiocyanate: 3-Amino-N-phenylbenzamide is

reacted with thiophosgene in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in

the presence of a base (e.g., triethylamine or pyridine) to yield the isothiocyanate

intermediate.

Coupling Reaction: The 3-benzoylaminophenyl isothiocyanate is then reacted with 3,4,5-

trimethoxybenzamide in an appropriate solvent, such as acetonitrile or DMF, often with

gentle heating, to afford the final product, MRT-10.

Purification: The crude product is typically purified by recrystallization or column

chromatography on silica gel.

In Vivo and Pharmacokinetic Data
To date, there is limited publicly available information regarding the in vivo efficacy and

pharmacokinetic profile of MRT-10. Further studies are required to evaluate its absorption,

distribution, metabolism, and excretion (ADME) properties, as well as its therapeutic potential in

animal models of Hedgehog pathway-driven diseases, such as certain types of cancer.
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Conclusion
MRT-10 is a well-characterized in vitro tool for the study of the Hedgehog signaling pathway. Its

potent and selective antagonism of the Smoothened receptor makes it a valuable compound

for researchers investigating the physiological and pathological roles of Hh signaling. While its

in vivo properties remain to be fully elucidated, the detailed in vitro characterization and the

availability of robust assay protocols provide a solid foundation for future preclinical and

translational research. Drug development professionals may find MRT-10 to be a useful

reference compound and a starting point for the design of novel Smoothened inhibitors with

improved pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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